5-(4-Chloro-2-methylphenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
5-(4-chloro-2-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-4-10(13)2-3-12(8)9-5-11(15)7-14-6-9/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADHDCHYXBHIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682857 | |
| Record name | 5-(4-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-72-9 | |
| Record name | 5-(4-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent mixture of water and 1,4-dioxane. The reaction is carried out at elevated temperatures, around 90°C, for an extended period, usually 18 hours .
Industrial Production Methods
Industrial production of 5-(4-Chloro-2-methylphenyl)pyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(4-Chloro-2-methylphenyl)pyridin-3-one.
Reduction: Formation of 5-(4-Chloro-2-methylphenyl)pyridin-3-amine.
Substitution: Formation of 5-(4-Amino-2-methylphenyl)pyridin-3-ol or 5-(4-Mercapto-2-methylphenyl)pyridin-3-ol.
Scientific Research Applications
5-(4-Chloro-2-methylphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methylphenyl)pyridin-3-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(4-Chloro-2-methylphenyl)pyridin-3-ol with analogous pyridine derivatives, focusing on structural features, physicochemical properties, and inferred biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations
Functional Group Variations: The hydrazineylidene group in compound introduces a conjugated system, which may enhance UV absorption or metal-binding capacity, unlike the simpler hydroxyl group in the target compound.
Synthetic Methodologies
- The synthesis of related compounds often employs mixed solvents (e.g., TFE/MeCN in ) or deep eutectic solvents (e.g., choline chloride-based systems in ), suggesting that polar aprotic conditions are critical for stabilizing intermediates.
Biological Activity Trends While direct data for the target compound are absent, analogs such as 4-((2-(4-chlorophenyl)hydrazineylidene)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol ( ) have been screened for antimicrobial activity.
Stability and Storage
- 2-Chloro-5-(trifluoromethyl)pyridin-3-ol ( ) requires storage at 2–8°C under inert gas, suggesting sensitivity to moisture or oxidation. This contrasts with the target compound, where stability data are unavailable but may differ due to the methyl group’s steric protection.
Q & A
Q. What are the standard synthetic routes for 5-(4-Chloro-2-methylphenyl)pyridin-3-ol, and how are intermediates monitored?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution, to introduce the 4-chloro-2-methylphenyl group onto the pyridine ring. Reaction conditions (temperature, solvent polarity, and time) must be tightly controlled to optimize yield and minimize byproducts. Intermediates are monitored using thin-layer chromatography (TLC) for progress tracking, with final structural confirmation via -NMR and -NMR spectroscopy .
Q. Which analytical techniques are critical for characterizing 5-(4-Chloro-2-methylphenyl)pyridin-3-ol?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the positions of substituents on the pyridine and phenyl rings. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Additional techniques like IR spectroscopy identify functional groups (e.g., hydroxyl and aromatic C-Cl stretches). Purity is assessed via HPLC with UV detection .
Q. How does the hydroxyl group at the 3-position influence the compound's reactivity?
- Methodological Answer: The phenolic -OH group enables participation in hydrogen bonding and acid-base reactions. For example, it can undergo alkylation or acylation under basic conditions (e.g., using NaH/DMF) or serve as a directing group in electrophilic aromatic substitution. Reactivity comparisons with analogs lacking the hydroxyl group (e.g., chloro-substituted pyridines) highlight its role in modulating electronic effects and solubility .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or impurities in the final product?
- Methodological Answer: Optimization may involve:
- Screening solvent systems (e.g., switching from THF to DMSO for better solubility of intermediates).
- Adjusting stoichiometry of coupling reagents (e.g., Pd catalysts in cross-coupling reactions).
- Implementing gradient purification via flash chromatography or recrystallization.
Contaminants like dehalogenated byproducts can be identified via LC-MS and mitigated by reducing reaction temperatures or using inert atmospheres .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer: Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the 4-chloro-2-methylphenyl group) or paramagnetic impurities. Strategies include:
Q. What methodologies are suitable for studying the compound's interactions with biological targets (e.g., enzymes)?
- Methodological Answer: Use enzyme inhibition assays (e.g., fluorescence-based kinetics) to measure IC values. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Molecular docking simulations (using PyMOL or AutoDock) predict binding modes, guided by the compound's electronegative substituents (Cl, OH) interacting with active-site residues .
Q. How do halogen substitutions (e.g., Cl vs. Br) on the phenyl ring affect bioactivity?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 5-(4-Bromo-2-methylphenyl)pyridin-3-ol) and testing against target proteins. Compare lipophilicity (logP measurements), binding kinetics, and cellular permeability (Caco-2 assays). Bromine’s larger atomic radius may enhance van der Waals interactions but reduce metabolic stability .
Q. What strategies mitigate compound instability during storage or handling?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
